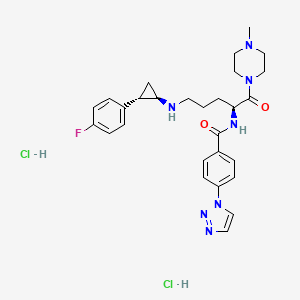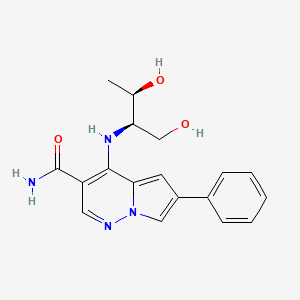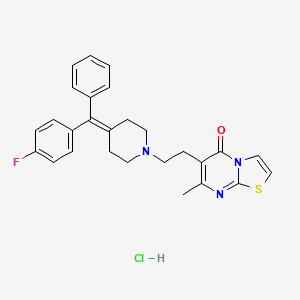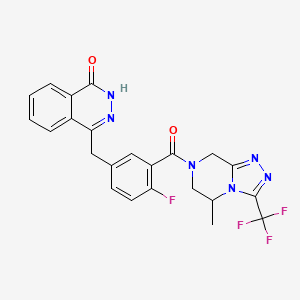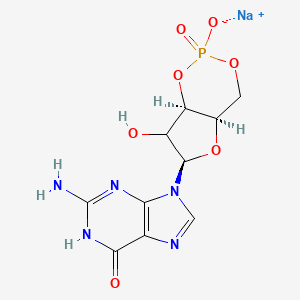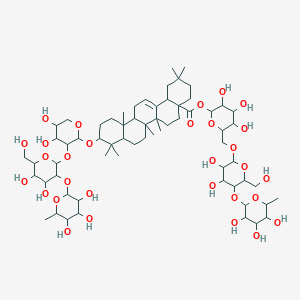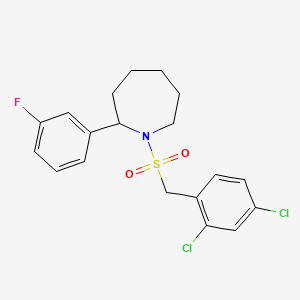
Bisantrene HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisantrene hydrochloride is an anthracenyl bishydrazone with anthracycline-like antineoplastic activity and an antimetabolite. It intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . Bisantrene hydrochloride is known for its relatively low cardiotoxicity compared to other anthracyclines like doxorubicin .
Méthodes De Préparation
The preparation of bisantrene hydrochloride involves several synthetic routes and reaction conditions. One method includes the preparation of bisantrene dihydrochloride for intravenous administration . The process involves the synthesis of bisantrene followed by its conversion to the dihydrochloride salt form. Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it is suitable for medical use .
Analyse Des Réactions Chimiques
Bisantrene hydrochloride undergoes various chemical reactions, including:
Oxidation: Bisantrene can be oxidized to form polar metabolites, which may have reduced activity.
Reduction: The compound can undergo reduction reactions, although specific details are less documented.
Substitution: Bisantrene can participate in substitution reactions, particularly involving its bishydrazone moiety.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Bisantrene hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Bisantrene hydrochloride exerts its effects through multiple mechanisms:
DNA Intercalation: It intercalates into DNA, disrupting its configuration and leading to DNA single-strand breaks and DNA-protein crosslinking.
Inhibition of DNA and RNA Synthesis: Bisantrene is a potent inhibitor of DNA and RNA synthesis, which contributes to its antineoplastic activity.
Inhibition of FTO Enzyme: Bisantrene is a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO), an m6A RNA demethylase.
Comparaison Avec Des Composés Similaires
Bisantrene hydrochloride is unique compared to other anthracyclines due to its lower cardiotoxicity. Similar compounds include:
Doxorubicin: An anthracycline with higher cardiotoxicity but similar DNA intercalating properties.
Daunorubicin: Another anthracycline with significant cardiotoxicity and similar mechanisms of action.
Mitoxantrone: An anthracene derivative with lower cardiotoxicity but different chemical structure.
Bisantrene hydrochloride stands out due to its selective inhibition of the FTO enzyme and its potential cardioprotective effects when used in combination with other cardiotoxic anthracyclines .
Propriétés
Formule moléculaire |
C22H23ClN8 |
|---|---|
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C22H22N8.ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);1H/b27-13+,28-14+; |
Clé InChI |
HBSXKBIYGYFNRF-XBOQHTKWSA-N |
SMILES isomérique |
C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3.Cl |
SMILES canonique |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


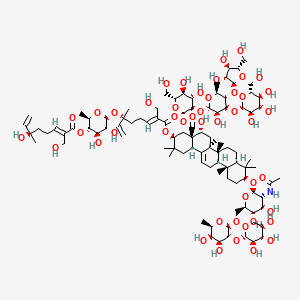
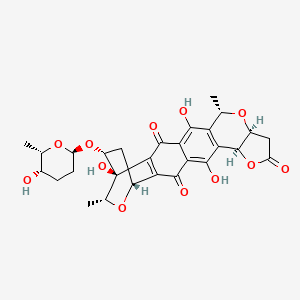
![3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid](/img/structure/B10854312.png)
![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)
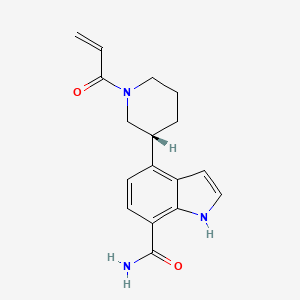
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B10854327.png)
